Cas no 13059-86-4 (Benzenamine,N-butyl-2,4-dinitro-)
13059-86-4 structure
Product Name:Benzenamine,N-butyl-2,4-dinitro-
Numero CAS:13059-86-4
MF:C10H13N3O4
MW:239.227922201157
CID:148148
PubChem ID:260939
Update Time:2025-04-19
Benzenamine,N-butyl-2,4-dinitro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenamine,N-butyl-2,4-dinitro-
- DTXSID50926807
- Q63395811
- NSC-92781
- N-BUTYL-2,4-DINITROBENZENAMINE
- NSC92781
- N-butyl-2,4-dinitroaniline
- SCHEMBL14294847
- AKOS003512782
- MFCD00024403
- 13059-86-4
-
- Inchi: 1S/C10H13N3O4/c1-2-3-6-11-9-5-4-8(12(14)15)7-10(9)13(16)17/h4-5,7,11H,2-3,6H2,1H3
- Chiave InChI: XFLMVRNRVDULNK-UHFFFAOYSA-N
- Sorrisi: [O-][N+](C1C=C(C=CC=1NCCCC)[N+](=O)[O-])=O
Proprietà calcolate
- Massa esatta: 239.09069
- Massa monoisotopica: 239.091
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 17
- Conta legami ruotabili: 4
- Complessità: 274
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 104Ų
- XLogP3: 3.5
Proprietà sperimentali
- Densità: 1.313
- Punto di ebollizione: 384.2°C at 760 mmHg
- Punto di infiammabilità: 186.1°C
- Indice di rifrazione: 1.606
- PSA: 98.31
Benzenamine,N-butyl-2,4-dinitro- Letteratura correlata
-
1. Kinetics of the reactions of fluoro- or chloro-2,4-dinitrobenzene with n-butyl-, s-butyl- or t-butyl-amine in benzene. Further evidence for an addition intermediate in nucleophilic aromatic substitutionFrancesco Pietra,Dario Vitali J. Chem. Soc. B 1968 1200
-
2. Kinetics of the reactions of fluoro- or chloro-2,4-dinitrobenzene with n-butyl-, s-butyl- or t-butyl-amine in benzene. Further evidence for an addition intermediate in nucleophilic aromatic substitutionFrancesco Pietra,Dario Vitali J. Chem. Soc. B 1968 1200
-
3. The stabilities of Meisenheimer complexes. Part 22. The ionisation of 2,4-dinitroaniline, its N-alkylated derivatives, and 2,6-dinitroaniline in methanol–dimethyl sulphoxide containing sodium methoxideMichael R. Crampton,Penelope M. Wilson J. Chem. Soc. Perkin Trans. 2 1980 1854
-
4. Functional micellar catalysis. Part 5. Catalysis of activated amide hydrolysis by hydroxy and imidazole functionalized surfactant systemsRoberto Fornasier,Umberto Tonellato J. Chem. Soc. Perkin Trans. 2 1982 899
-
5. Potentially bifunctional reactants. The kinetics of aromatic nucleo-philic substitution by benzamidine and n-butylamineGino Biggi,Francesco Del Cima,Francesco Pietra J. Chem. Soc. Perkin Trans. 2 1972 188
13059-86-4 (Benzenamine,N-butyl-2,4-dinitro-) Prodotti correlati
- 3846-50-2(N-ethyl-2,4-dinitroaniline)
- 10112-15-9(N-ethyl-2-nitroaniline)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti